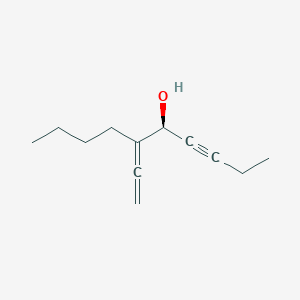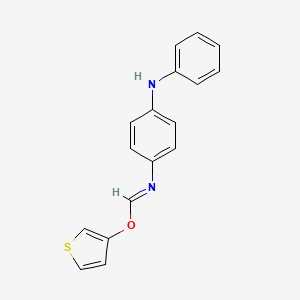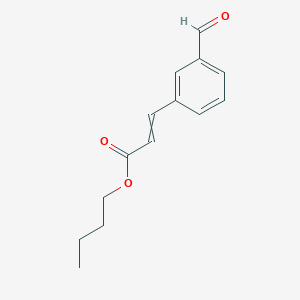
Butyl 3-(3-formylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-(3-formylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H14O3. It is a derivative of cinnamic acid, where the butyl ester is attached to the carboxyl group, and a formyl group is attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(3-formylphenyl)prop-2-enoate typically involves the esterification of 3-(3-formylphenyl)prop-2-enoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-(3-formylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-(3-carboxyphenyl)prop-2-enoate.
Reduction: Butyl 3-(3-hydroxymethylphenyl)prop-2-enoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of butyl 3-(3-formylphenyl)prop-2-enoate involves its interaction with various molecular targets. For instance, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group accepts electrons from the reducing agent, resulting in the formation of a hydroxymethyl group. The phenyl ring can participate in electrophilic substitution reactions, where the electron-rich aromatic system reacts with electrophiles to form substituted products .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(3-formylphenyl)prop-2-enoate: Similar structure but with a methyl ester instead of a butyl ester.
Ethyl 3-(3-formylphenyl)prop-2-enoate: Similar structure but with an ethyl ester instead of a butyl ester.
tert-Butyl 3-(3-formylphenyl)prop-2-enoate: Similar structure but with a tert-butyl ester instead of a butyl ester.
Uniqueness
Butyl 3-(3-formylphenyl)prop-2-enoate is unique due to its specific ester group, which can influence its reactivity and physical properties. The butyl ester provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and material science .
Propiedades
Número CAS |
826991-01-9 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
butyl 3-(3-formylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-2-3-9-17-14(16)8-7-12-5-4-6-13(10-12)11-15/h4-8,10-11H,2-3,9H2,1H3 |
Clave InChI |
SFJPGMOGKIATEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=CC1=CC(=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)
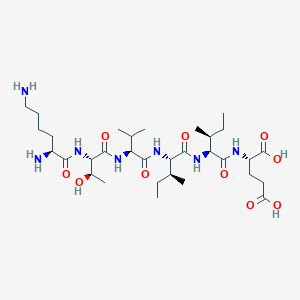
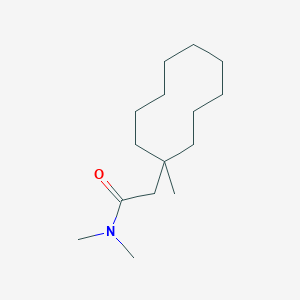

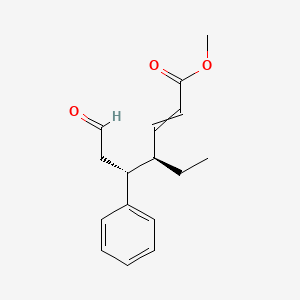

![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
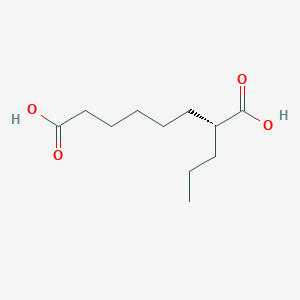
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
